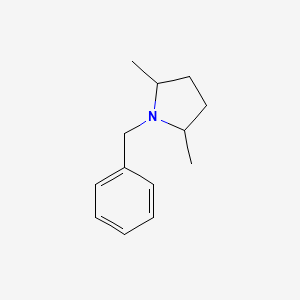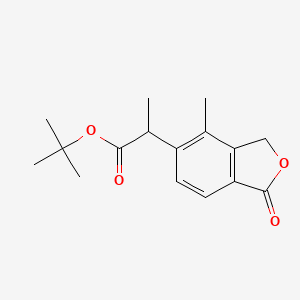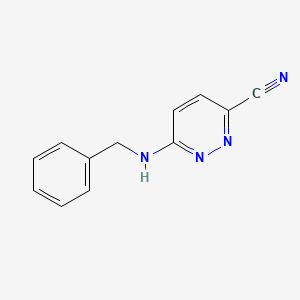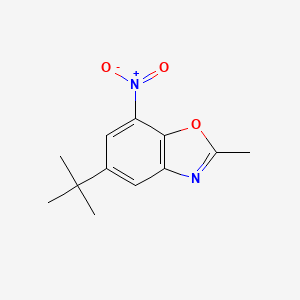
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propanone structure with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4-benzyloxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium chloride to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(4-Methoxy-phenyl)-2,2-dimethyl-propan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Hydroxy-phenyl)-2,2-dimethyl-propan-1-one: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
1-(4-Benzyloxy-phenyl)-2,2-dimethyl-propan-1-one is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
属性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)17(19)15-9-11-16(12-10-15)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI 键 |
UXNHWHTXTODKPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
